![molecular formula C9H9IO2 B11849587 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole CAS No. 861081-07-4](/img/structure/B11849587.png)
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole is an organic compound with the molecular formula C9H9IO2 and a molecular weight of 276.07 g/mol It is characterized by the presence of an iodine atom attached to a benzo[d][1,3]dioxole ring system, which is further substituted with two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole typically involves the iodination of 2,2-dimethylbenzo[d][1,3]dioxole. One common method includes the use of iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 5-azido-2,2-dimethylbenzo[d][1,3]dioxole, while oxidation with potassium permanganate could produce this compound-4-carboxylic acid.
科学的研究の応用
5-Iodo-2,2-dimethylbenzo[d][1,3]dioxole has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving halogenated aromatic compounds.
Industry: It may be used in the production of specialty chemicals and materials with specific functional properties.
作用機序
5-ヨード-2,2-ジメチルベンゾ[d][1,3]ジオキソールの作用機序は、その具体的な用途によって異なります。一般的に、この化合物は、酵素や受容体などのさまざまな分子標的に、ヨウ素原子とベンゾ[d][1,3]ジオキソール環系を介して相互作用することができます。これらの相互作用は、生物学的経路やプロセスを調節し、所望の効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2,2-ジメチルベンゾ[d][1,3]ジオキソール: ヨウ素原子を持たないため、特定の置換反応において反応性が低くなります。
5-ブロモ-2,2-ジメチルベンゾ[d][1,3]ジオキソール: 構造は類似していますが、ヨウ素原子ではなく臭素原子を持つため、反応性と性質が異なります。
5-クロロ-2,2-ジメチルベンゾ[d][1,3]ジオキソール: 塩素原子を含むため、ヨウ素置換化合物と比較して化学的挙動が異なります。
独自性
5-ヨード-2,2-ジメチルベンゾ[d][1,3]ジオキソールは、ヨウ素原子の存在によって独自性があり、独特の反応性と性質を付与します。ヨウ素原子は、臭素や塩素に比べてサイズが大きく、分極率が高いため、特定の合成用途や生物学的研究において特に役立ちます。
特性
CAS番号 |
861081-07-4 |
|---|---|
分子式 |
C9H9IO2 |
分子量 |
276.07 g/mol |
IUPAC名 |
5-iodo-2,2-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H9IO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 |
InChIキー |
MFUKTGJDNHRCCF-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(O1)C=C(C=C2)I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



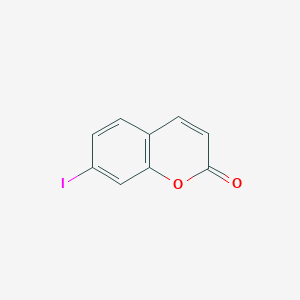

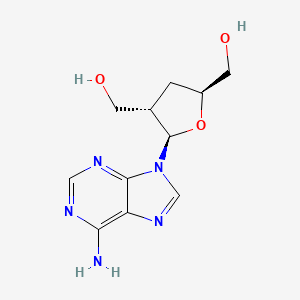
![6-[Hydroxy(phenyl)methylidene]-6,7-dihydro-1,7-naphthyridine-5,8-dione](/img/structure/B11849520.png)
![Ethyl 6-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11849524.png)
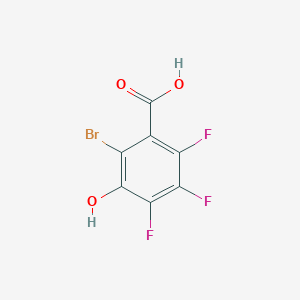
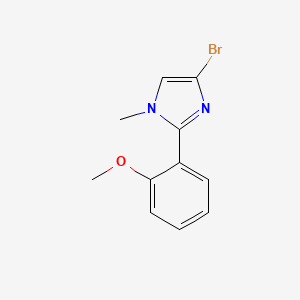
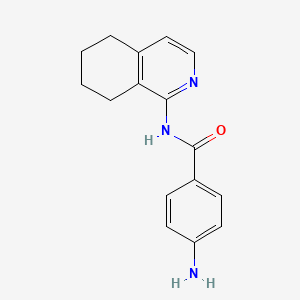




![3-phenyl-2H-benzo[h]chromen-2-one](/img/structure/B11849586.png)
